7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine
CAS No.: 34608-71-4
Cat. No.: VC18537549
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34608-71-4 |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | 7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine |
| Standard InChI | InChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2 |
| Standard InChI Key | RPBBHLZJQDEGCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=NCC1)N2CCNCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name is 7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine, with a molecular formula of and a molecular weight of 181.28 g/mol . Its canonical SMILES string is , reflecting the seven-membered azepine ring substituted with a piperazine group at position 7 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.92 g/cm³ | |
| Boiling Point | 163.9°C at 760 mmHg | |
| Vapor Pressure | 2.64 mmHg at 25°C | |
| LogP (Partition Coefficient) | 1.0668 | |
| Exact Mass | 181.157898 Da | |
| Flash Point | 44.1°C |
The compound’s moderate lipophilicity (LogP ~1.07) suggests balanced solubility in both aqueous and lipid environments, a critical factor for bioavailability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach couples a piperazine derivative with a tetrahydroazepine precursor. For example:
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Step 1: Reacting 3,4,5,6-tetrahydro-2H-azepine (CAS: 2214-81-5) with 1-bromo-3-chloropropane under basic conditions (e.g., ) to introduce a chloropropyl side chain .
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Step 2: Substituting the chloride with piperazine in acetonitrile at elevated temperatures (82°C) .
This method yields the target compound with purification via column chromatography (petroleum ether:ethyl acetate) .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the azepine’s 7-position requires careful control of reaction kinetics.
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Byproduct Formation: Competing reactions, such as over-alkylation of piperazine, are mitigated using stoichiometric ratios .
| Compound | 5-HT1A (nM) | D2 (nM) | Source |
|---|---|---|---|
| Buspirone | 6.3 | 180 | |
| 7-(Piperazin-1-yl)-THA | 12.4 (Predicted) | 45.8 (Predicted) |
THA = Tetrahydroazepine derivative. Predicted values based on structural analogs .
Antidepressant Applications
In a 2021 study, aryl piperazines targeting 5-HT1A and sigma-1 receptors demonstrated antidepressant efficacy . The compound’s piperazine-azepine scaffold aligns with this pharmacophore, suggesting potential for mood disorder therapeutics .
Stability and Metabolic Profile
In Vitro Stability
Solubility and Formulation
Comparative Analysis with Analogues
Structural Modifications
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Hydrazine Derivative (CAS: 3571819): Substituting piperazine with hydrazine reduces receptor affinity but enhances metabolic stability .
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Pentylamine Derivative (CAS: 80061): Elongating the side chain increases lipophilicity (LogP ~2.1), favoring blood-brain barrier penetration .
Future Research Directions
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